molecular formula C11H13N3S B13637960 1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine

1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine

Cat. No.: B13637960
M. Wt: 219.31 g/mol
InChI Key: ZKRHQRCMGAKDIO-UHFFFAOYSA-N
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Description

1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a phenylthioethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and phenylthio groups imparts unique chemical properties to the molecule, making it a subject of scientific research.

Preparation Methods

The synthesis of 1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Phenylthioethyl Group: The phenylthioethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of a pyrazole derivative with 2-bromoethyl phenyl sulfide in the presence of a base can yield the desired product.

    Purification: The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Industry: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylthio group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2-(Phenylthio)ethyl)-1h-imidazole-4-amine: This compound has an imidazole ring instead of a pyrazole ring, which can result in different chemical properties and biological activities.

    1-(2-(Phenylthio)ethyl)-1h-pyrrole-4-amine:

    1-(2-(Phenylthio)ethyl)-1h-thiazole-4-amine: The thiazole ring introduces sulfur into the heterocyclic system, which can affect the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of the pyrazole ring and phenylthioethyl group, which imparts distinct chemical and biological properties that can be leveraged in various applications.

Biological Activity

1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of phenylthioethyl derivatives with pyrazole precursors. The resulting compound features a pyrazole ring, which is known for its pharmacological significance. The chemical structure can be represented as follows:

C12H14N2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{S}
PropertyValue
Molecular FormulaC₁₂H₁₄N₂S
Molecular Weight226.32 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including melanoma and breast cancer cells. The compound exhibits significant cytotoxicity, with growth inhibition percentages ranging from 70% to 98% at varying concentrations.

Case Study: Melanoma Cell Lines

In a study conducted on the UACC-62 melanoma cell line, the compound showed a GI50 value of approximately 274 nM, indicating potent antitumor activity compared to standard treatments . Additionally, it was found to induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest in the G2/M phase.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Research has indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression .
  • Induction of Apoptosis : Its ability to induce apoptosis in cancer cells is linked to its interaction with cellular pathways that regulate cell survival and death.
  • Antioxidant Activity : The presence of the phenylthio group enhances its antioxidant capacity, contributing to its protective effects against oxidative stress.

Recent Studies

A review of recent literature indicates that pyrazole derivatives, including this compound, are gaining traction for their multifaceted biological activities. Notably:

  • Anticancer Activity : A systematic review highlighted that pyrazole derivatives exhibit significant anticancer properties, with 23% of studies focusing on their efficacy against various cancer types .
  • Antimicrobial Properties : Other studies have reported antimicrobial activity against bacterial strains, showcasing the versatility of pyrazole compounds in therapeutic applications .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorGI50 = 274 nM against UACC-62
Anti-inflammatoryInhibition of cytokines
AntimicrobialEffective against various bacterial strains

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

1-(2-phenylsulfanylethyl)pyrazol-4-amine

InChI

InChI=1S/C11H13N3S/c12-10-8-13-14(9-10)6-7-15-11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2

InChI Key

ZKRHQRCMGAKDIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCN2C=C(C=N2)N

Origin of Product

United States

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